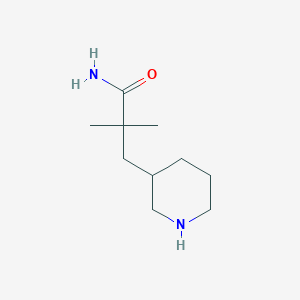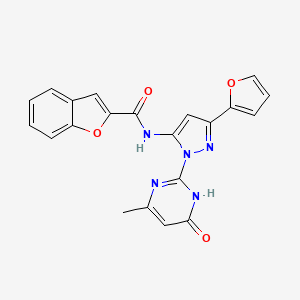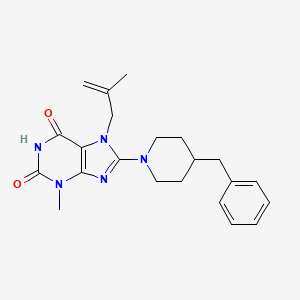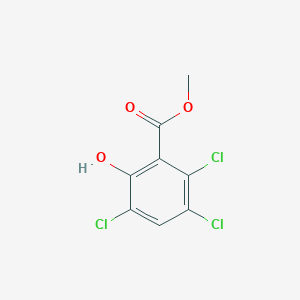![molecular formula C25H18F4N2O3 B2702109 [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-fluorobenzoate CAS No. 318289-44-0](/img/structure/B2702109.png)
[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-fluorobenzoate is a complex organic compound notable for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and industrial processes. The structure of the compound comprises a pyrazole ring, a phenyl group, and a trifluoromethyl phenoxy moiety, culminating in a multifaceted molecule with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-fluorobenzoate typically involves multiple steps:
Formation of the pyrazole ring: : This may involve the reaction of hydrazines with α,β-unsaturated ketones under acidic conditions.
Introduction of the phenyl group: : This step generally requires a Friedel-Crafts alkylation reaction, often catalyzed by Lewis acids such as AlCl₃.
Addition of the trifluoromethyl phenoxy group: : This step can be achieved through a nucleophilic aromatic substitution reaction, usually under basic conditions.
Esterification to form the benzoate: : The final esterification step to attach the 4-fluorobenzoate moiety typically uses standard esterification reagents like dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For large-scale industrial production, optimized routes often involve continuous flow reactions to enhance efficiency and yield. This includes fine-tuning reaction temperatures, pressures, and the use of catalysts to ensure consistent and high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl or pyrazole moiety, forming quinones or N-oxides, respectively.
Reduction: : Reduction reactions can target the trifluoromethyl group or the pyrazole ring, often leading to defluorination or ring opening.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly on the phenyl rings, modifying the trifluoromethyl or fluorobenzoate groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophilic reagents such as amines or thiols under basic conditions; electrophilic reagents like alkyl halides under acidic conditions.
Major Products
Oxidation: : Quinone derivatives or pyrazole N-oxides.
Reduction: : Defluorinated products or ring-opened pyrazoles.
Substitution: : Substituted phenyl or benzoate derivatives, depending on the specific substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
Research involving this compound often explores its potential as a biochemical probe to study enzyme activities or as a ligand in receptor binding studies.
Medicine
There is ongoing research into the compound's potential as a drug candidate, especially in fields like oncology and neurology due to its interaction with specific molecular targets.
Industry
In industrial applications, the compound's derivatives are used as intermediates in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
Effects and Targets
The exact mechanism of action depends on its application. For example, in medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biochemical pathways.
Molecular Targets and Pathways
Enzyme Inhibition: : The compound may inhibit key enzymes involved in disease pathways, such as kinases or proteases.
Receptor Binding: : It might interact with cell surface receptors, altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Compared to similar compounds, [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-fluorobenzoate has a unique combination of trifluoromethyl and fluorobenzoate groups, which can enhance its chemical stability and biological activity.
Similar Compounds
[1-Methyl-3-phenyl-5-(phenoxy)pyrazol-4-yl]methyl benzoate
[1-Methyl-3-phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl 4-methylbenzoate
Conclusion
The intricate structure and diverse reactivity of this compound make it a compound of significant interest in various scientific fields. Its unique properties and versatile applications underscore its potential in advancing research and industrial processes.
Eigenschaften
IUPAC Name |
[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F4N2O3/c1-31-23(34-20-9-5-8-18(14-20)25(27,28)29)21(22(30-31)16-6-3-2-4-7-16)15-33-24(32)17-10-12-19(26)13-11-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKVHYPEFQDLMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)F)OC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-ethoxy-4-methoxyphenyl)(3-methylbutanamido)methyl]-3-methylbutanamide](/img/structure/B2702033.png)

![1-(1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2702035.png)



![N-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]but-2-ynamide](/img/structure/B2702043.png)
![3-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]PHENYL 4-METHOXYBENZOATE](/img/structure/B2702044.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2702045.png)


